![molecular formula C22H28Cl2N4S B4171232 1-(2,4-Dichlorophenyl)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]thiourea](/img/structure/B4171232.png)
1-(2,4-Dichlorophenyl)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]thiourea
Description
N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethylphenyl groups attached to a piperazine ring via a propyl linker, and a thiourea moiety
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4S/c1-16-4-5-17(2)21(14-16)28-12-10-27(11-13-28)9-3-8-25-22(29)26-20-7-6-18(23)15-19(20)24/h4-7,14-15H,3,8-13H2,1-2H3,(H2,25,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGDVLFVNVHBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=S)NC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of the piperazine intermediate by reacting 2,5-dimethylphenylamine with a suitable piperazine derivative under controlled conditions.
Attachment of the Propyl Linker: The piperazine intermediate is then reacted with a propyl halide to introduce the propyl linker.
Formation of the Thiourea Moiety: The final step involves the reaction of the propyl-linked piperazine intermediate with 2,4-dichlorophenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-N’-(2-methylbenzoyl)thiourea
- 2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide
Uniqueness
N-(2,4-dichlorophenyl)-N’-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}thiourea is unique due to its specific combination of dichlorophenyl and dimethylphenyl groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.